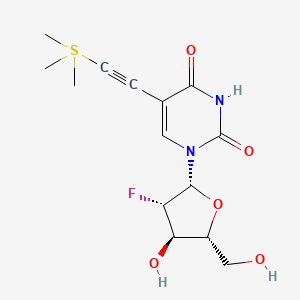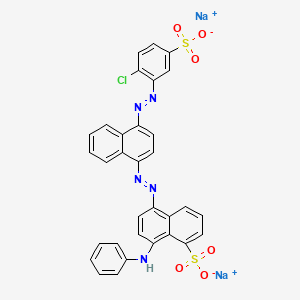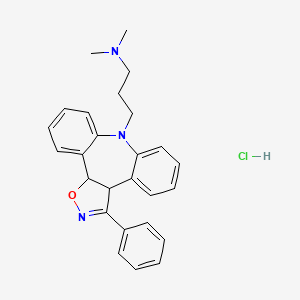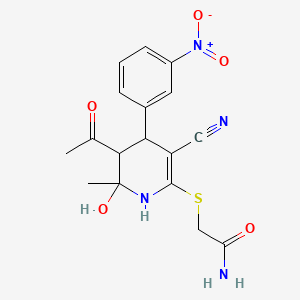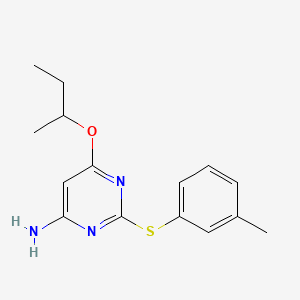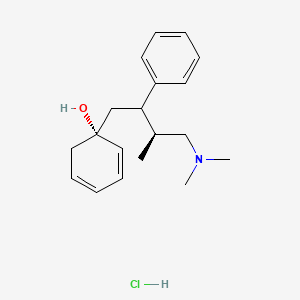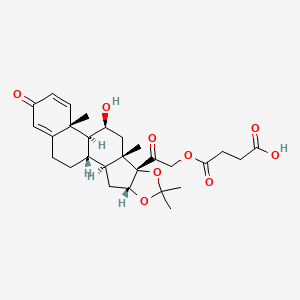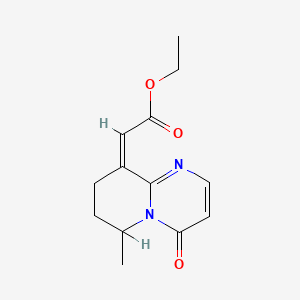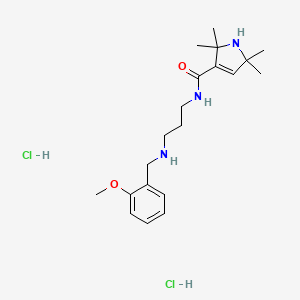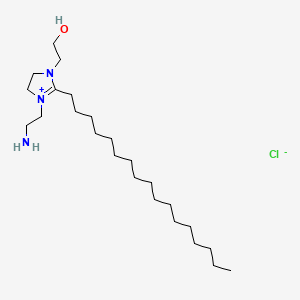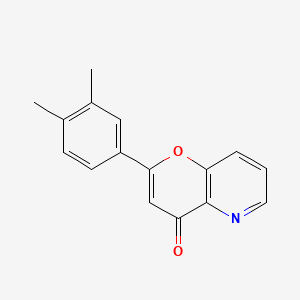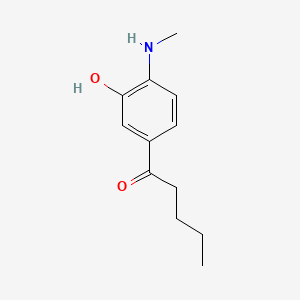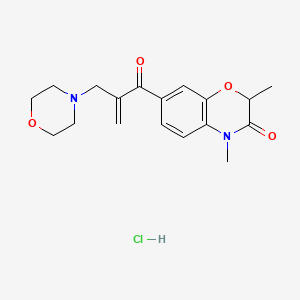
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core, dimethyl groups, a morpholinylmethyl substituent, and a propenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholinylmethyl Group: This step may involve nucleophilic substitution reactions.
Addition of the Propenyl Group: This can be done through reactions such as Wittig or Heck coupling.
Formation of the Monohydrochloride Salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional substituents.
Morpholinylmethyl Derivatives: Compounds with similar morpholinylmethyl groups.
Propenyl Substituted Benzoxazinones: Compounds with similar propenyl groups.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
136629-00-0 |
|---|---|
Formule moléculaire |
C18H23ClN2O4 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2,4-dimethyl-7-[2-(morpholin-4-ylmethyl)prop-2-enoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-12(11-20-6-8-23-9-7-20)17(21)14-4-5-15-16(10-14)24-13(2)18(22)19(15)3;/h4-5,10,13H,1,6-9,11H2,2-3H3;1H |
Clé InChI |
SAOWWKVBFPDYRG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CN3CCOCC3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


